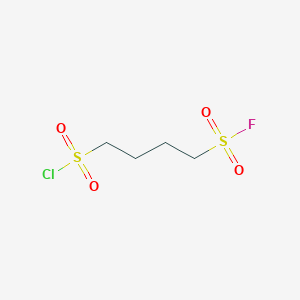

4-(氯磺酰)丁烷-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonyl fluorides are a class of organic compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis

Sulfonyl fluorides can participate in a variety of chemical reactions. They are often used in Sulfur (VI) Fluoride Exchange (SuFEx) processes, a type of click chemistry . Other methods for the preparation of sulfonyl fluorides include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .科学研究应用

含氟化合物合成

4-(氯磺酰基)丁烷-1-磺酰氟在含氟化合物的合成中起着至关重要的作用。这些化合物包括全氟辛烷磺酸 (PFOS) 衍生物和全氟表面活性剂,由于其独特的性质(如热稳定性、抗降解性和疏水性),它们被广泛使用。这些化合物的合成通常涉及将氟原子或含氟基团引入有机分子,这是一个过程,4-(氯磺酰基)丁烷-1-磺酰氟可以被利用,因为它具有反应性和能够释放氟原子或基团(H. Lehmler, 2005)。

环境和健康影响研究

对源自或与 4-(氯磺酰基)丁烷-1-磺酰氟相关的化合物的研究也延伸到它们的持久性、生物累积性和潜在健康影响。研究表明,已在全球各种环境和生物系统中检测到全氟化合物,例如全氟辛烷磺酸。这些研究旨在了解这些化合物的分布、毒性和环境影响,这对于制定更安全、更可持续的化学实践至关重要(J. Butenhoff, G. Olsen, Andrea Pfahles-Hutchens, 2006)。

新型合成方法的开发

使用 4-(氯磺酰基)丁烷-1-磺酰氟的创新合成方法旨在提高含氟化合物的生产效率、选择性和环境友好性。这些方法包括用于合成磺酰氟的电化学方法,展示了一种温和且绿色的传统合成技术替代品。这些进步对于扩大含氟化合物在各种科学和工业应用中的用途至关重要,包括制药、农用化学品和材料科学(G. Laudadio, Aloisio Bartolomeu, Lucas M H M Verwijlen, Yiran Cao, K. D. de Oliveira, T. Noël, 2019)。

作用机制

安全和危害

未来方向

Research into sulfonyl fluorides is ongoing, with recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Future research may continue to explore new synthetic methods and applications for sulfonyl fluorides.

属性

IUPAC Name |

4-chlorosulfonylbutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGCRKVLGGDVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)butane-1-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)

![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)